

How to remove unreacted benzilic acid from Diphenylacetic acid product

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetic Acid*

Cat. No.: *B108402*

[Get Quote](#)

Technical Support Center: Purification of Diphenylacetic Acid

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of unreacted benzilic acid from **Diphenylacetic acid** products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical differences between **diphenylacetic acid** and benzilic acid that can be exploited for separation?

A1: The primary differences lie in their acidity (pKa) and, to a lesser extent, their solubility. Benzilic acid is a significantly stronger acid than **diphenylacetic acid**.^{[1][2][3][4]} These differences are fundamental to designing an effective purification strategy.

Data Summary: **Diphenylacetic Acid** vs. Benzilic Acid

Property	Diphenylacetic Acid	Benzilic Acid	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₂	C ₁₄ H ₁₂ O ₃	[5][6]
Molar Mass	212.24 g/mol	228.25 g/mol	[3][7]
Melting Point	147-149 °C	150-152 °C	[3][8]
pKa	~3.94	~3.05	[1][3]
Water Solubility	~0.13 g/L (Slightly Soluble)	~1.41 - 2.0 g/L (Slightly Soluble)	[3][7][8][9]
Organic Solvents	Soluble in ethanol and ether.[5][10]	Very soluble in ethanol and ether.[1][6]	

Q2: What are the primary methods for removing unreacted benzilic acid from my **diphenylacetic acid** product?

A2: There are three main techniques suitable for this purification challenge:

- **Selective Liquid-Liquid Extraction:** This method leverages the significant difference in pKa values between the two acids. By using a basic aqueous solution with a carefully controlled pH, the more acidic benzilic acid can be selectively deprotonated and extracted into the aqueous phase, leaving the desired **diphenylacetic acid** in the organic phase.
- **Recrystallization:** This technique relies on differences in solubility between the desired product and the impurity in a chosen solvent system. **Diphenylacetic acid** can be effectively recrystallized from solvents like aqueous ethanol or benzene.[3][11]
- **Column Chromatography:** For very high purity requirements, column chromatography using a stationary phase like silica gel can separate the two compounds based on their different polarities.[12]

Q3: Which purification method is the most appropriate for my experiment?

A3: The choice of method depends on the scale of your synthesis, the required purity of the final product, and the equipment available.

- Liquid-Liquid Extraction is highly effective for larger quantities and is often the most efficient first-line approach due to the significant pKa difference.
- Recrystallization is an excellent follow-up step to extraction or can be used on its own if the impurity level is not excessively high. It is very effective at removing small amounts of impurities and yielding high-purity crystalline material.[\[13\]](#)
- Column Chromatography is best suited for small-scale purifications where very high purity is essential, or when extraction and recrystallization fail to provide adequate separation.

Troubleshooting Guide

Issue: How can I quickly check if my **diphenylacetic acid** is contaminated with benzoic acid?

Solution:

- Qualitative Test: A simple and rapid chemical test can be performed. If a small sample of the product is treated with cold concentrated sulfuric acid, the solution will turn red if even a trace of benzoic acid is present.[\[14\]](#)
- Thin Layer Chromatography (TLC): TLC is an effective method to visualize the presence of impurities. Spot your product alongside pure standards of **diphenylacetic acid** and benzoic acid on a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate). The unreacted benzoic acid will appear as a separate spot.[\[15\]](#)

Issue: My selective extraction is not removing the benzoic acid effectively.

Possible Causes & Solutions:

- Incorrect pH: The pH of the aqueous base is critical. If the pH is too high, both acids will be deprotonated and extracted. If it's too low, neither will be extracted efficiently. Use a weak base like sodium bicarbonate (NaHCO_3) solution. The pKa of carbonic acid is ~6.4, which is high enough to deprotonate the more acidic benzoic acid (pKa ~3.05) but not the less acidic **diphenylacetic acid** (pKa ~3.94).

- **Insufficient Mixing:** Ensure vigorous mixing of the organic and aqueous layers to facilitate efficient transfer of the benzilate salt into the aqueous phase.
- **Emulsion Formation:** If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.

Issue: After recrystallization, I still see impurities in my product.

Possible Causes & Solutions:

- **Inappropriate Solvent:** The chosen solvent may be dissolving too much of the **diphenylacetic acid** at cold temperatures or not enough at high temperatures. You may need to screen different solvents or use a solvent pair, such as ethanol/water.^[16]
- **Cooling Too Quickly:** Rapid cooling can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal purity.
- **Inadequate Washing:** Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

Experimental Protocols

Protocol 1: Purification by Selective Liquid-Liquid Extraction

This protocol exploits the pKa difference between benzoic acid and **diphenylacetic acid**.

- **Dissolution:** Dissolve the crude **diphenylacetic acid** product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
- **First Extraction:** Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- **Mixing:** Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

- Separation: Allow the layers to separate fully. The more acidic benzoic acid will be deprotonated by the bicarbonate and will move into the upper aqueous layer as sodium benzoate.
- Drain and Repeat: Drain the lower organic layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of benzoic acid.
- Washing: Wash the combined organic layer with brine to remove any residual water.
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure to yield purified **diphenylacetic acid**.
- Recovery (Optional): The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to re-precipitate the benzoic acid if desired.^[17]

Protocol 2: Purification by Recrystallization

This protocol is effective for removing minor impurities and obtaining a highly crystalline product.

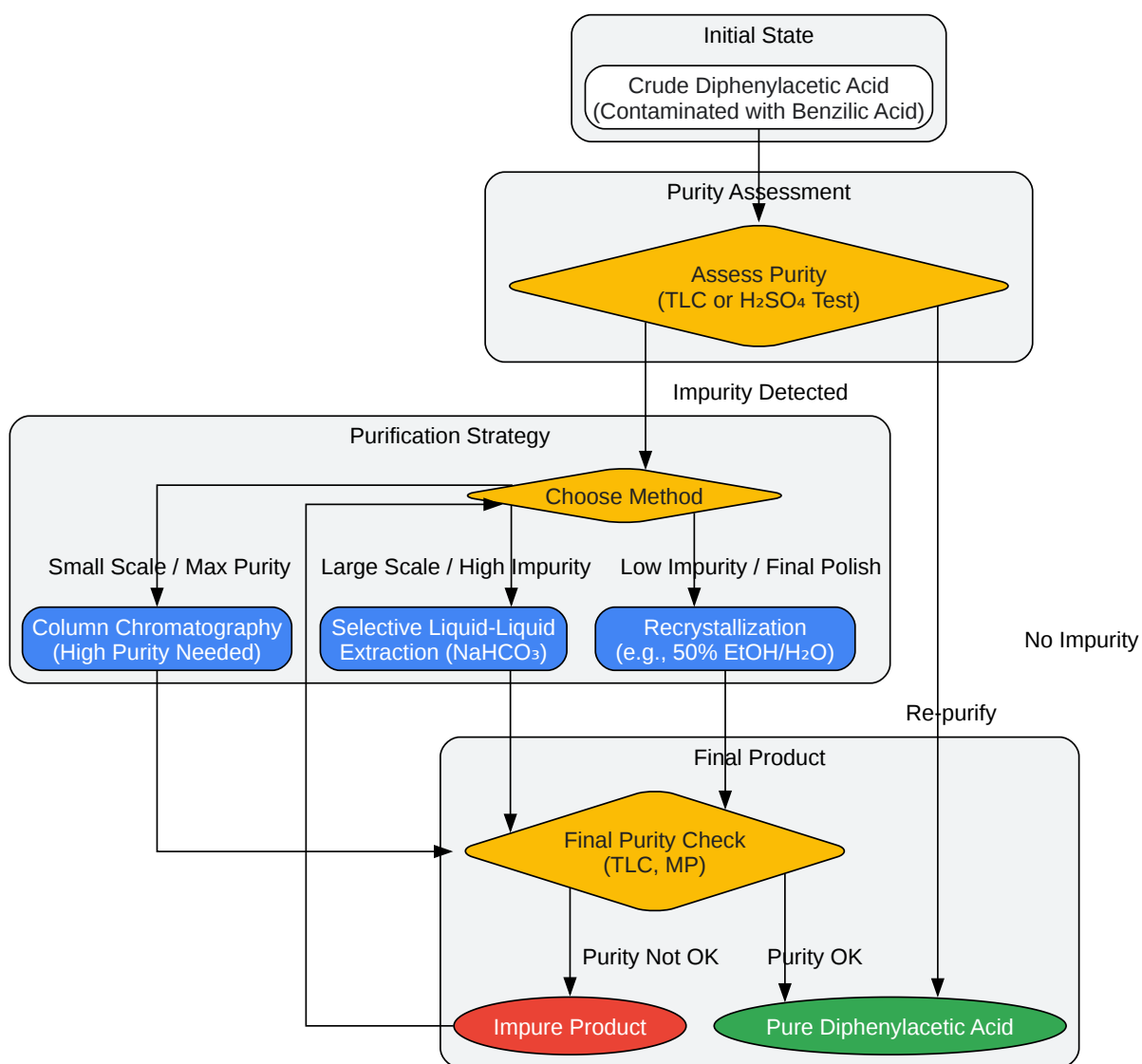
- Solvent Selection: A 50% aqueous ethanol solution is a good starting point for recrystallizing **diphenylacetic acid**.^[14]
- Dissolution: In a flask, add the minimum amount of hot 50% aqueous ethanol to the crude **diphenylacetic acid** to completely dissolve it.
- Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
- Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

- Washing: Wash the crystals on the filter with a small amount of ice-cold 50% aqueous ethanol.
- Drying: Dry the crystals thoroughly to remove any residual solvent. The purity can be checked by measuring the melting point (expected: 147-149 °C).[3]

Protocol 3: Purity Assessment by Thin Layer Chromatography (TLC)

- Sample Preparation: Prepare dilute solutions of your crude product, your purified product, and pure standards of **diphenylacetic acid** and benzilic acid in a suitable solvent (e.g., ethyl acetate).
- Spotting: Using separate capillary tubes, spot each solution onto a silica gel TLC plate.
- Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3). Allow the solvent front to travel up the plate.
- Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp.[15] The presence of a spot in the lane of your purified product that corresponds to the benzilic acid standard indicates incomplete purification.

Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **Diphenylacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzilic acid | C₁₄H₁₂O₃ | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benzilic acid [chemister.ru]
- 3. 2,2-Diphenylacetic acid CAS#: 117-34-0 [m.chemicalbook.com]
- 4. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CAS 117-34-0: Diphenylacetic acid | CymitQuimica [cymitquimica.com]
- 6. CAS 76-93-7: Benzilic acid | CymitQuimica [cymitquimica.com]
- 7. Benzilic acid CAS#: 76-93-7 [m.chemicalbook.com]
- 8. Benzilic acid - Wikipedia [en.wikipedia.org]
- 9. Diphenylacetic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]
- 12. 2,2-Diphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fbanks.info [fbanks.info]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [How to remove unreacted benzilic acid from Diphenylacetic acid product]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108402#how-to-remove-unreacted-benzilic-acid-from-diphenylacetic-acid-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com